molecular formula C10H11NO2 B8547101 4-(2-Formylethyl)benzamide

4-(2-Formylethyl)benzamide

Cat. No. B8547101
M. Wt: 177.20 g/mol
InChI Key: SGTRXCNZQBBJNN-UHFFFAOYSA-N
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Patent
US07407958B2

Procedure details

To a stirred solution of 4-(2-(1,3-dioxolan-2-yl)ethyl)benzamide (0.50 g, 2.26 mmol) in THF (22 mL) was added 1 N HCl solution (20 mL) at room temperature. The mixture was heated at 80? 90? for 1 h and cooled to room temperature. After saturation with NaCl, the reaction mixture was extracted repeatedly with CHCl3 (5×20 mL). The combined CHCl3 solution was dried (anhydrous Na2SO4), filtered, and evaporated under reduced pressure to give 0.40 g (98%) of 4-(2-formylethyl)benzamide as a solid which was used to the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 9.82 (t, 1H), 7.74 (m, 2H), 7.27 (m, 2H), 6.14 (br s, 1H), 6.03 (br s, 1 H), 3.01 (m, 2H), 2.81 (m, 2H).
Name
4-(2-(1,3-dioxolan-2-yl)ethyl)benzamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[CH2:6][CH2:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][CH:9]=1.Cl>C1COCC1>[CH:2]([CH2:6][CH2:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][CH:9]=1)=[O:1]

Inputs

Step One
Name
4-(2-(1,3-dioxolan-2-yl)ethyl)benzamide
Quantity
0.5 g
Type
reactant
Smiles
O1C(OCC1)CCC1=CC=C(C(=O)N)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80
EXTRACTION
Type
EXTRACTION
Details
After saturation with NaCl, the reaction mixture was extracted repeatedly with CHCl3 (5×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CHCl3 solution was dried (anhydrous Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)CCC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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